molecular formula C19H13F3N2O4S B2869440 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 877636-61-8

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Cat. No. B2869440
CAS RN: 877636-61-8
M. Wt: 422.38
InChI Key: CCSFEOBAAQXSBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and pyran rings would likely contribute to the rigidity of the molecule, while the various substituents would add complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The thioether group could be oxidized to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers could all affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on similar compounds has led to the development of various heterocyclic derivatives with potential therapeutic applications. For instance, the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives showcases the versatility of these frameworks in generating compounds with significant pharmacological potential (N. M. Rateb, 2014). Similarly, the transformation of 2-methyl-4-oxo-4H-1-benzopyrans into various derivatives underlines the structural adaptability of these compounds in synthesizing novel heterocycles (S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002).

Potential Anticancer Agents

The exploration of tricyclic heterocyclic compounds using chromanone and thiochromanone as synthons has opened new avenues in the search for anticancer agents. The synthesis and subsequent condensation of these compounds with hydrazine, guanidine, and thiourea, resulting in the formation of pyrazole, aminopyrimidine, and thioxopyrimidine derivatives, respectively, demonstrate their potential as anticancer agents (A. G. Hammam, A. Fahmy, A. Amr, A. Mohamed, 2003).

Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antibacterial activity. For example, the synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives and their evaluation for antibacterial activity highlighted the potential of these compounds in contributing to the development of new antimicrobial agents (Radwan S. El-Haggar et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also investigate its physical and chemical properties in more detail, or develop new methods for its synthesis .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .

Mode of Action

It’s known that pyrimidine derivatives can influence oxidative processes in the organism . The introduction of a thiol group may provide additional opportunities for further functionalization .

Biochemical Pathways

Pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Pharmacokinetics

It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism . This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that pyrimidine derivatives can exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Action Environment

It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism . This could potentially be influenced by environmental factors.

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-12-8-15(25)16(9-27-12)28-17(26)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFEOBAAQXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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